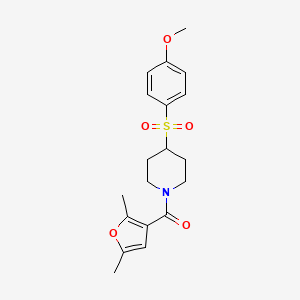

1-(2,5-dimethylfuran-3-carbonyl)-4-(4-methoxybenzenesulfonyl)piperidine

Description

Properties

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO5S/c1-13-12-18(14(2)25-13)19(21)20-10-8-17(9-11-20)26(22,23)16-6-4-15(24-3)5-7-16/h4-7,12,17H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPVONVGGJHLBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylfuran-3-carbonyl)-4-(4-methoxybenzenesulfonyl)piperidine typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic conditions.

Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a strong base.

Attachment of the Methoxyphenyl Sulfonyl Group: This step involves the sulfonylation of a methoxyphenyl precursor using sulfonyl chloride in the presence of a base like pyridine.

Formation of the Piperidinyl Methanone Moiety: The final step involves the coupling of the piperidine ring with the furan derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylfuran-3-carbonyl)-4-(4-methoxybenzenesulfonyl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the methanone moiety can produce alcohols.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure enables researchers to explore new reaction pathways and develop novel synthetic methodologies. For example, it can be utilized in the synthesis of other piperidine derivatives or as a precursor for creating functionalized materials.

Biology

Biologically, 1-(2,5-dimethylfuran-3-carbonyl)-4-(4-methoxybenzenesulfonyl)piperidine can act as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it valuable for understanding cellular processes. For instance, studies have indicated its potential role in modulating enzyme activities, which could be crucial for metabolic studies.

Medicine

In medicinal chemistry, the compound shows promise as a drug candidate due to its structural features that allow interaction with specific molecular targets. Research indicates that it may possess inhibitory effects on enzymes such as acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer’s disease. The compound's ability to inhibit this enzyme suggests it could enhance cognitive function by increasing acetylcholine levels in the brain.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Acetylcholinesterase Inhibition | Potential therapeutic application in Alzheimer's disease | |

| Antiviral Properties | Possible inhibition of viral proteases | |

| Cellular Interaction | Modulation of various biochemical pathways |

Industry

In industrial applications, this compound can be utilized in developing new materials with unique properties. Its reactivity allows it to be incorporated into polymers or coatings that require specific functional characteristics. The versatility of this compound makes it an attractive option for material scientists looking to innovate in fields such as coatings or advanced composites.

Case Studies and Research Findings

- Neuroprotective Studies : A study evaluated the effects of various piperidine derivatives on acetylcholinesterase activity. It was found that modifications in substituent groups significantly influenced inhibitory potency, suggesting that our compound could exhibit comparable or enhanced activity against this target .

- Antiviral Activity : Research on related piperidine analogs has demonstrated antiviral activity against coronaviruses. Certain derivatives were shown to inhibit the main protease (Mpro) of SARS-CoV-2 effectively, indicating that this compound may also have similar antiviral properties .

Table 2: Research Findings on Biological Activities

| Study Focus | Findings | Reference |

|---|---|---|

| Neuroprotection | Inhibition of acetylcholinesterase | |

| Antiviral Activity | Inhibition of SARS-CoV-2 main protease |

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylfuran-3-carbonyl)-4-(4-methoxybenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The furan ring and methoxyphenyl sulfonyl group can interact with enzymes or receptors, modulating their activity. The piperidinyl methanone moiety can further enhance these interactions by providing additional binding sites.

Comparison with Similar Compounds

Similar Compounds

(2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone: This compound features a similar furan ring and methoxyphenyl sulfonyl group but differs in the presence of a spirocyclic moiety.

N-arylsulfonyl-3-acetylindole derivatives: These compounds share the sulfonyl group and have been studied for their biological activities.

Uniqueness

What sets 1-(2,5-dimethylfuran-3-carbonyl)-4-(4-methoxybenzenesulfonyl)piperidine apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications across various fields. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research.

Biological Activity

1-(2,5-Dimethylfuran-3-carbonyl)-4-(4-methoxybenzenesulfonyl)piperidine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a 2,5-dimethylfuran-3-carbonyl group and a 4-methoxybenzenesulfonyl moiety. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.

Acetylcholinesterase Inhibition

Piperidine derivatives, including those similar to our compound, have been shown to inhibit human acetylcholinesterase (AChE). This inhibition is crucial for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. Studies indicate that these compounds can bind to both the peripheral anionic site and the catalytic site of AChE, which may enhance their efficacy as neuroprotective agents .

Antiviral Properties

Research on similar piperidine analogs has demonstrated antiviral activity against various strains of viruses, including coronaviruses. For instance, studies have shown that certain piperidine derivatives inhibit the main protease (Mpro) of SARS-CoV-2, suggesting that this compound may also exhibit similar antiviral properties .

In Vitro Studies

A study evaluated the activity of several piperidine derivatives against AChE and found that modifications in the substituent groups significantly affected their inhibitory potency. The compound's structural components suggest it could exhibit comparable or enhanced activity .

Docking Studies

Molecular docking simulations have indicated that the compound can effectively interact with target proteins involved in disease pathways. The presence of the methoxybenzenesulfonyl group enhances hydrophobic interactions, potentially increasing binding affinity .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound based on current research findings:

Q & A

Q. What synthetic strategies are recommended to optimize the multi-step synthesis of this compound, and how can purity be ensured?

Methodological Answer:

- Stepwise Synthesis :

- Furan-3-carbonylation : Introduce the 2,5-dimethylfuran-3-carbonyl group via nucleophilic acyl substitution using activated carbonyl reagents (e.g., EDCI/HOBt coupling) in anhydrous acetonitrile (CH₃CN) .

- Sulfonylation : Attach the 4-methoxybenzenesulfonyl group via sulfonyl chloride coupling under basic conditions (e.g., pyridine or triethylamine in dichloromethane) .

- Purification :

- Use flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for intermediate isolation.

- Final purification via preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) to achieve >95% purity .

- Yield Optimization :

- Control reaction temperatures (0–25°C) to minimize side reactions.

- Monitor reaction progress using TLC and LC-MS .

Q. Reference Table 1: Synthesis Conditions

| Step | Reagents/Conditions | Solvent | Yield Range | Purity Method |

|---|---|---|---|---|

| 1 | EDCI/HOBt, RT, 24h | CH₃CN | 39–71% | HPLC |

| 2 | Sulfonyl chloride, Pyridine, 0°C | DCM | 50–85% | NMR |

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm regiochemistry of substituents (e.g., furan methyl groups at δ 2.2–2.5 ppm; piperidine protons at δ 3.5–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₄NO₅S: 406.1294) .

- HPLC : Assess purity using a C18 column (UV detection at 254 nm) with acetonitrile/water gradients .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the substituents?

Methodological Answer:

- Analog Synthesis :

- Furan Modifications : Vary methyl groups (e.g., 2,5-diethyl or halogenated furans) to assess lipophilicity effects.

- Sulfonyl Group : Replace 4-methoxyphenyl with electron-deficient (e.g., nitro) or bulky (e.g., naphthyl) groups .

- Biological Assays :

- Enzyme Inhibition : Screen against target enzymes (e.g., carbonic anhydrases) using fluorometric assays .

- Cellular Uptake : Measure intracellular concentrations via LC-MS in cell lines (e.g., HEK293).

- Computational Modeling :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with putative targets .

Q. Reference Table 2: SAR Design Parameters

| Modification Site | Structural Variants | Assay Type | Key Metrics |

|---|---|---|---|

| Furan ring | Halogenation, alkyl chain elongation | Enzyme IC₅₀ | LogP, IC₅₀ |

| Sulfonyl group | Electron-withdrawing substituents | Cellular uptake | Solubility, EC₅₀ |

Q. How should researchers address contradictory biological activity data across assays?

Methodological Answer:

- Assay Validation :

- Include positive controls (e.g., known inhibitors) and validate assay reproducibility (n ≥ 3 replicates).

- Test compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS .

- Orthogonal Methods :

- Compare results from fluorescence-based assays with SPR (surface plasmon resonance) for binding affinity .

- Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters .

- Off-Target Screening :

- Perform broad-panel screening (e.g., Eurofins CEREP panel) to rule out non-specific interactions .

Q. What strategies mitigate solubility challenges during in vitro testing?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤0.1% v/v) with solubilizing agents like cyclodextrins or surfactants (e.g., Tween-80) .

- Salt Formation : Convert the free base to hydrochloride salt (e.g., using HCl in diethyl ether) to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

Q. How can metabolic stability be assessed in early-stage development?

Methodological Answer:

- Liver Microsome Assays :

- Incubate compound (1–10 µM) with human liver microsomes (HLM) and NADPH cofactor.

- Quantify parent compound depletion over 60 minutes via LC-MS/MS .

- CYP450 Inhibition Screening :

- Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., Lucifer-IPA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.